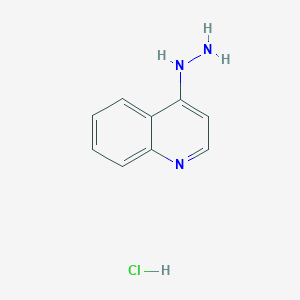

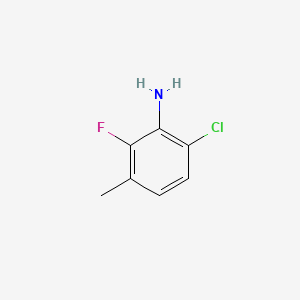

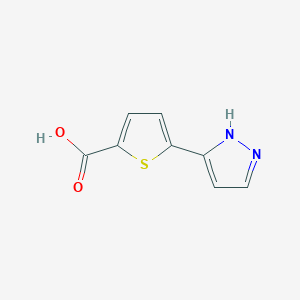

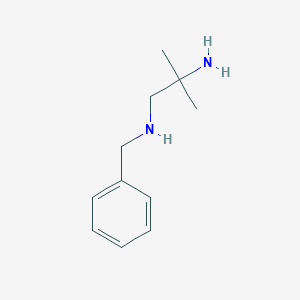

![molecular formula C18H21BO2 B1341837 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 912844-88-3](/img/structure/B1341837.png)

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

The compound "2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a derivative of 1,3,2-dioxaborolane, which is a class of boron-containing heterocycles known for their utility in various organic synthesis applications. The papers provided discuss several derivatives of 1,3,2-dioxaborolane, which share common structural features such as a boron atom within a five-membered ring, flanked by two oxygen atoms and substituted with various organic groups.

Synthesis Analysis

The synthesis of 1,3,2-dioxaborolane derivatives is often achieved through reactions involving boronic esters or boronic acids with appropriate reagents. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was performed using rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another example is the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, which was synthesized from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium, highlighting the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of 1,3,2-dioxaborolane derivatives are characterized by X-ray diffraction studies, which reveal the spatial arrangement of atoms within the molecules. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined to crystallize in the monoclinic space group with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom . Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed a tetracoordinated boron atom, indicating the molecule as an inner trioxoammoniumborate .

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborolane derivatives is influenced by the substituents attached to the boron atom. For instance, the reaction of phenyl isocyanate with 2-dimethylamino-1,3,2-dioxaborolane is exocyclic, demonstrating the relative migratory aptitude of the substituents . Additionally, the differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group in various derivatives can affect their chemical reactivity, as observed in the comparison between different pyridin-2-ylboron derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives are closely related to their molecular structure. The solid-state and solution conformational analyses of tartrate-derived 1,3,2-dioxaborolanes provide insights into their conformational preferences, which can influence their reactivity in chemical reactions . The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis of lignins demonstrates the utility of these compounds in analytical chemistry .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques and Inhibitory Activity : The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, including similar compounds, has been explored. These compounds were evaluated for their inhibitory activity against serine proteases like thrombin. Studies in both solid state and solution revealed no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

Crystal Structure Analysis : Investigations into the molecular and crystal structures of certain derivatives, such as 4,4,5,5-Tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, provide insights into their conformations and intermolecular interactions. For example, the dioxaborolane ring's mean plane is inclined to the 3-methylphenyl ring by a significant angle, indicating a specific molecular orientation (Li & Wang, 2016).

Density Functional Theory (DFT) Analysis : Further DFT studies have been conducted on similar compounds, offering a deeper understanding of their molecular electrostatic potential and frontier molecular orbitals. These studies reveal various physicochemical properties of the compounds, aligning the DFT-optimized structures with X-ray diffraction data (Huang et al., 2021).

Applications in Polymer Synthesis and Material Science

Polymer Synthesis : Synthesis of pinacolylboronate-substituted stilbenes and their application in producing boron-capped polyenes demonstrate the potential of these compounds in creating new materials for technologies like Liquid Crystal Displays (LCDs). Biological testing of these compounds is ongoing to explore their therapeutic potential for Neurodegenerative diseases (Das et al., 2015).

Enhanced Brightness in Nanoparticles : The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the synthesis of nanoparticles for improved brightness and emission tuning has been explored. Such applications are crucial in the development of new materials with specific optical properties, potentially useful in various technological applications (Fischer, Baier, & Mecking, 2013).

Mechanism of Action

Target of Action

The primary target of 3-Biphenylboronic acid pinacol ester is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy . The PD-1/PD-L1 interaction is a major strategy for cancer immunotherapy, and blocking this interaction can lead to the recovery of a significant subset of cancer patients .

Mode of Action

The compound interacts with its targets by binding to the PD-1/PD-L1 interaction site , thereby blocking the interaction . This blocking action inhibits the PD-1/PD-L1 interaction, which is a key mechanism in the immune evasion of cancer cells . By blocking this interaction, the compound can restore the activity of T cells, leading to the durable recovery of a significant subset of cancer patients .

Biochemical Pathways

The compound affects the protocatechuate (PCA) 4,5-cleavage pathway and multiple 3-O-methylgallate (3MGA) catabolic pathways . These pathways are involved in the degradation of various lignin-related biaryls and monoaryls, including β-aryl ether and biphenyl . The compound’s action on these pathways leads to the degradation of these compounds, contributing to the overall metabolic activity of the cell .

Pharmacokinetics

The pharmacokinetics of the compound involve the processes of absorption, distribution, metabolism, and excretion (ADME) . After administration, the compound is absorbed into the systemic circulation. It is then distributed throughout the body, where it interacts with its targets. The compound is metabolized, often resulting in the formation of metabolites . Finally, the compound and its metabolites are excreted from the body .

Result of Action

The result of the compound’s action is the blockade of the PD-1/PD-L1 interaction , which can lead to the restoration of T cell activity . This restoration of T cell activity can result in the durable recovery of a significant subset of cancer patients . Additionally, the compound’s action on the PCA 4,5-cleavage pathway and multiple 3MGA catabolic pathways leads to the degradation of various lignin-related biaryls and monoaryls .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMDSELMDKINPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591682 | |

| Record name | 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912844-88-3 | |

| Record name | 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.